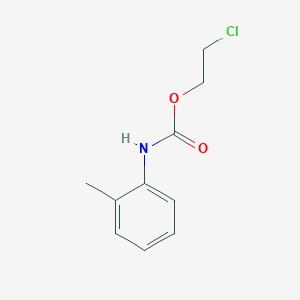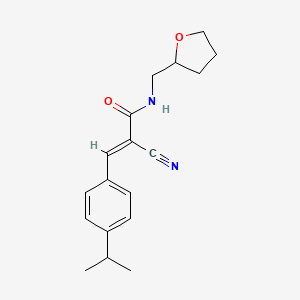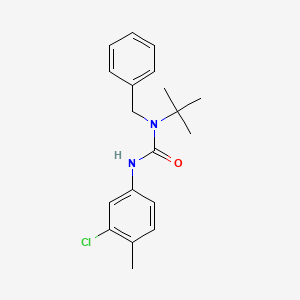![molecular formula C12H8Cl2O2 B11962156 2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride CAS No. 70680-01-2](/img/structure/B11962156.png)
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride is an organic compound with the molecular formula C12H10Cl2O2. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a phenylprop-2-enylidene group and two chlorine atoms. This compound is known for its reactivity and is used in various organic synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride can be synthesized through the reaction of malonic acid with thionyl chloride in the presence of a base. The reaction typically involves heating the mixture to facilitate the formation of the dichloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the presence of chlorine atoms, it readily undergoes nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization: It can participate in cyclization reactions to form cyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: The major products are substituted malonic acid derivatives.
Oxidation: The products include carboxylic acids and ketones.
Reduction: The products are typically alcohols or alkanes.
Scientific Research Applications
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride involves its high reactivity towards nucleophilic substitution reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. This reactivity makes it an essential reagent in the synthesis of carboxylic acid derivatives, ketones, and aldehydes .
Comparison with Similar Compounds
Similar Compounds
Malonyl Chloride: A simpler derivative of malonic acid with two chlorine atoms.
Benzylidene Malononitrile: A compound with a similar structure but with nitrile groups instead of chlorine atoms.
Uniqueness
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride is unique due to the presence of the phenylprop-2-enylidene group, which imparts distinct reactivity and properties compared to other malonic acid derivatives. This makes it particularly useful in specific organic synthesis applications .
Properties
CAS No. |
70680-01-2 |
|---|---|
Molecular Formula |
C12H8Cl2O2 |
Molecular Weight |
255.09 g/mol |
IUPAC Name |
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride |
InChI |
InChI=1S/C12H8Cl2O2/c13-11(15)10(12(14)16)8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+ |
InChI Key |
FWPDVKQQOOXBBM-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(C(=O)Cl)C(=O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopentane]-2,3-dicarboxylic acid](/img/structure/B11962085.png)



![N-(4-Chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11962108.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11962111.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11962140.png)
![N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11962144.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11962151.png)
